(9Z)-Erythromycin A Oxime
CAS No.: 134931-01-4
Cat. No.: VC20836975
Molecular Formula: C37H68N2O13
Molecular Weight: 748.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 134931-01-4 |
|---|---|
| Molecular Formula | C37H68N2O13 |
| Molecular Weight | 748.9 g/mol |
| IUPAC Name | (3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
| Standard InChI | InChI=1S/C37H68N2O13/c1-14-25-37(10,45)30(41)20(4)27(38-46)18(2)16-35(8,44)32(52-34-28(40)24(39(11)12)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-46H,14-17H2,1-13H3/b38-27-/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 |
| Standard InChI Key | KYTWXIARANQMCA-PGYIPVOXSA-N |
| Isomeric SMILES | CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\O)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
| SMILES | CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
| Canonical SMILES | CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Introduction
Chemical Properties and Structure
Identification and Basic Properties
(9Z)-Erythromycin A Oxime is characterized by several key identifiers and properties that establish its chemical identity and physical characteristics. The compound is formally registered under CAS number 13127-18-9, though it is sometimes also referenced under alternative CAS numbers including 111321-02-9, reflecting different registration systems or specific preparations . The comprehensive chemical properties of (9Z)-Erythromycin A Oxime are summarized in Table 1 below:
Structural Characteristics
The structural formula of (9Z)-Erythromycin A Oxime is characterized by the presence of a hydroxylamine group at the C-9 position of the erythromycin backbone, which contributes to its enhanced stability and bioavailability compared to its parent compound. The macrolide scaffold is further characterized by a 14-membered lactone ring with two sugar moieties: cladinose at C-3 and desosamine at C-5. Multiple hydroxyl groups contribute to its polarity and hydrogen bonding capabilities, with the characteristic oxime group at position C-9 being the key modification that distinguishes it from erythromycin A.
The Z-configuration of the oxime group refers to the arrangement where the hydroxyl group is positioned on the same side as the larger substituent of the C=N double bond when viewed along the C=N axis. This specific stereochemistry significantly influences the compound's biological activity and pharmacokinetic properties .
Stereochemistry and Isomerism
The oxime functionality introduces an additional element of stereochemistry to the molecule, as the C=N bond can exist in either the E or Z configuration. In (9Z)-Erythromycin A Oxime, the Z configuration has been determined to have distinct properties from its E counterpart. Research has indicated that for further derivatives, particularly those created through O-alkylation, the E stereoisomers of erythromycin oxime derivatives generally exhibit more favorable properties for pharmaceutical development .
The stereochemical configuration of the oxime group significantly influences the three-dimensional structure of the molecule, which in turn affects its receptor binding properties and biological activity. Patents have been developed specifically to increase the E to Z isomeric ratio of 9-oxime erythromycin A, highlighting the importance of stereochemical control in the synthesis of this compound .
Synthesis and Production
Synthetic Routes
The synthesis of (9Z)-Erythromycin A Oxime typically begins with erythromycin A as the starting material. The primary synthetic approach involves the conversion of the ketone group at position C-9 of erythromycin A to an oxime through reaction with hydroxylamine. Several synthetic methodologies have been developed for this transformation, with variations in reagents, catalysts, and reaction conditions affecting both the efficiency of conversion and the stereoselectivity of the resulting oxime.
One established synthetic route involves the reaction of erythromycin thiocyanate with hydroxylamine hydrochloride in the presence of sodium iodide and ammonium bicarbonate. The reaction is typically conducted in methanol at temperatures between 56-60°C for 8-10 hours. This method has been reported to yield (9Z)-Erythromycin A Oxime with high purity (98.04% by HPLC) and excellent yield (96% molar yield) .
Patented Processes
Several patented processes have been developed to optimize the synthesis of (9Z)-Erythromycin A Oxime, with a focus on improving yield, stereoselectivity, and purity. One notable patented approach employs a mild acid catalyst such as acetic acid in combination with a mildly polar solvent like isopropanol. This process is designed specifically to enhance the E to Z isomeric ratio, favoring the formation of the desired Z isomer .
The selection of appropriate reaction conditions is critical for controlling the stereochemical outcome of the oximation reaction. Parameters such as solvent polarity, temperature, reaction time, and the nature of the catalyst all influence the E/Z ratio of the resulting oxime. The specific process described in some patents involves erythromycin A being reacted with hydroxylamine in the presence of isopropanol and a mild acid catalyst, with specified conditions to maximize the yield of the desired stereoisomer .
Isomeric Control and Purification
Both stereoisomers of erythromycin A oxime have been isolated and characterized, with distinct properties that influence their potential applications. Direct O-alkylation of the oxime enables access to various ether oxime derivatives, with the E stereoisomers generally showing more promise than the Z stereoisomers for these subsequent modifications .
Purification methods for obtaining high-purity (9Z)-Erythromycin A Oxime typically involve a series of steps following the reaction. In one documented synthetic procedure, after the reaction is complete, the solvent is concentrated under reduced pressure, followed by addition of ethyl acetate and adjustment of pH to 10-11 using aqueous sodium hydroxide solution. The organic layer is then separated, washed with water multiple times, and concentrated to dryness under vacuum to obtain the solid product . These purification steps are essential for achieving the high purity (≥95%) typically required for pharmaceutical applications and research use .
Biological Activity and Mechanism of Action
Antibacterial Spectrum
(9Z)-Erythromycin A Oxime retains significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria, similar to its parent compound erythromycin A. This preservation of antimicrobial activity despite the structural modification at C-9 is a key advantage that makes the compound valuable in antibiotic development. The modification with an oxime group effectively addresses the acid instability issue of erythromycin without compromising its fundamental antibacterial properties.
The broad spectrum of activity includes clinically relevant pathogens responsible for respiratory, skin, and soft tissue infections, making derivatives of this compound potentially valuable for treating a variety of bacterial infections. The effectiveness against both aerobic and some anaerobic bacteria further extends the potential clinical applications of compounds derived from (9Z)-Erythromycin A Oxime .
Mechanism of Action
Erythromycin A Oxime functions as a protein synthesis inhibitor by binding to the 50S ribosomal subunit of bacteria. This binding prevents the translocation of tRNA, thereby inhibiting the synthesis of proteins essential for bacterial growth . The chemical's mode of action involves interfering with the peptide transferase activity of the ribosome, leading to the inhibition of protein synthesis. This disruption ultimately results in the bacteriostatic effect on susceptible bacteria.
The compound's interaction with the ribosomal subunit prevents the formation of functional 70S initiation complexes, further contributing to its inhibitory effect on bacterial protein synthesis . The specificity of this interaction for bacterial ribosomes over mammalian ribosomes contributes to the selective toxicity that makes macrolide antibiotics valuable as therapeutic agents. The oxime modification at position C-9 preserves this fundamental mechanism while enhancing the compound's pharmacokinetic properties.
Structure-Activity Relationships
Pharmacological Properties
Stability in Acidic Environments
One of the primary advantages of (9Z)-Erythromycin A Oxime over erythromycin A is its enhanced stability in acidic conditions. The discovery of roxithromycin, which is derived from erythromycin A oxime, was based on the fact that erythromycin A's variable resorption after oral administration was largely due to its instability in gastric juice. This instability stems from the reactivity of the ketone in position 9 in acidic medium, which leads to degradation products with reduced antimicrobial activity .
The conversion of the ketone to an oxime effectively masks this reactive site, preventing the acid-catalyzed degradation that reduces the bioavailability of erythromycin A. This chemical modification strategy has proven successful in developing macrolide derivatives with improved acid stability, leading to more consistent absorption profiles and enhanced therapeutic efficacy .
Bioavailability and Pharmacokinetics
The enhanced acid stability of (9Z)-Erythromycin A Oxime translates to improved bioavailability compared to erythromycin A. By reducing degradation in the gastric environment, a greater proportion of the administered dose remains active and available for absorption in the intestine. This improvement addresses one of the key limitations of erythromycin A, which suffers from variable bioavailability due to its sensitivity to gastric acid .
The exploration of various ether oxime derivatives of erythromycin A, classified into five groups according to the chemical nature of the side chain (aliphatic, aromatic, and nitrogen-, oxygen-, and sulfur-containing chains), has shown that compounds containing nitrogen or oxygen in the ether side chains demonstrated particularly promising differential in vitro/in vivo antibiotic activities, with notably improved bioavailability. These findings confirmed the value of the oxime modification as a platform for developing macrolides with enhanced pharmacokinetic properties .
Role in Drug Development
(9Z)-Erythromycin A Oxime serves as an important intermediate in the development of more advanced macrolide antibiotics. The compound is a metabolite of roxithromycin and an intermediate in the synthesis of azithromycin, highlighting its significance in the evolution of macrolide antibiotics . The improved stability and maintained antimicrobial activity of the oxime derivative provided the foundation for developing next-generation macrolides with superior pharmacological properties.
The systematic exploration of various modifications to the oxime group, particularly through O-alkylation, led to the selection of five promising candidates, from which roxithromycin ultimately emerged as the optimal compound for further development . This rational drug development process, starting from the recognition of erythromycin A's limitations and progressing through the synthesis and evaluation of (9Z)-Erythromycin A Oxime and its derivatives, exemplifies the strategic approach to antibiotic optimization.
Applications in Research and Development
As a Synthetic Intermediate
(9Z)-Erythromycin A Oxime serves as a crucial intermediate in the synthesis of several important macrolide antibiotics, including roxithromycin and azithromycin. The compound's role as a synthetic intermediate highlights its importance in the development of improved macrolide antibiotics with enhanced pharmacokinetic properties and maintained antimicrobial activity .
The oxime modification provides a platform for further structural elaboration, particularly through O-alkylation of the oxime group. This approach has led to the development of various ether oxime derivatives with diverse properties depending on the nature of the alkyl substituent. The systematic exploration of these derivatives has contributed significantly to our understanding of structure-activity relationships in macrolide antibiotics and has driven the development of clinically important compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume